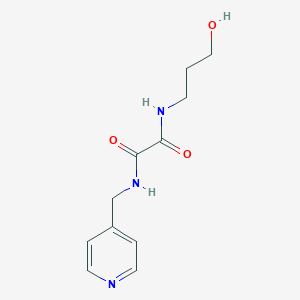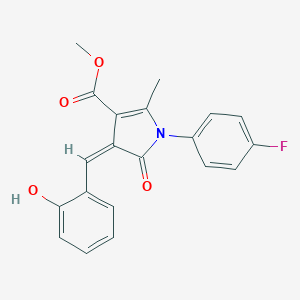![molecular formula C24H20N4O4 B299129 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299129.png)
2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BHPI, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. BHPI is a tetracyclic molecule that contains two pyridine rings, a hexahydroisoindole ring, and a pyrrolo[3,4-f]isoindole ring.
Wirkmechanismus
The mechanism of action of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its versatility. It can be easily synthesized using a variety of methods, and it has a wide range of potential applications in medicinal chemistry. However, one of the limitations of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its toxicity. It is important to use caution when handling 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in the laboratory.
Zukünftige Richtungen
There are many potential future directions for the study of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One area of research could be the development of new synthetic methods for 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. Another area of research could be the investigation of the mechanism of action of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and the identification of its molecular targets. Additionally, the potential applications of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in the detection and treatment of diseases such as cancer and viral infections could be explored further.
Synthesemethoden
2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can be synthesized using a variety of methods, including the condensation reaction of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone with various aldehydes. In one such method, 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is synthesized by the reaction of 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone with 4-formylpyridine in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. 2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2,6-bis(pyridin-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone |
|---|---|
Molekularformel |
C24H20N4O4 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
4,10-bis(pyridin-3-ylmethyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C24H20N4O4/c29-21-17-15-5-6-16(18(17)22(30)27(21)11-13-3-1-7-25-9-13)20-19(15)23(31)28(24(20)32)12-14-4-2-8-26-10-14/h1-10,15-20H,11-12H2 |
InChI-Schlüssel |
OROWPZZWTYLNEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)CC6=CN=CC=C6 |
Kanonische SMILES |
C1=CC(=CN=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)CC6=CN=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)
![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)

![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299065.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)
![ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299068.png)